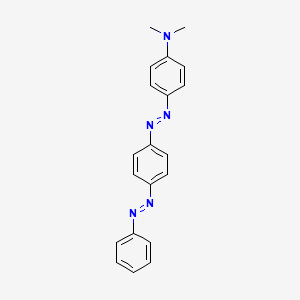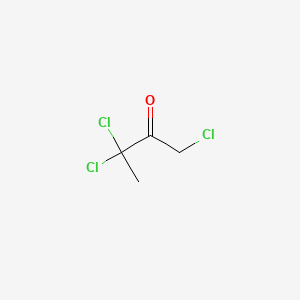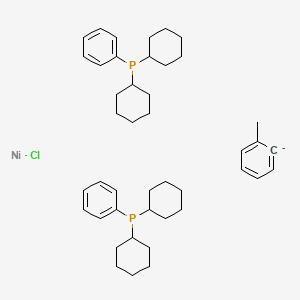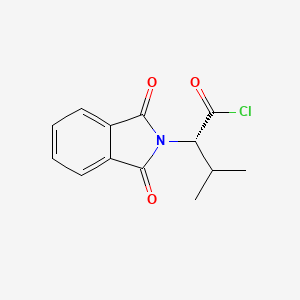
(S)-N-Phthaloylvalyl chloride, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Phthaloylvalyl chloride, 98% (abbreviated as (S)-PVC), is a chiral building block, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It is an important compound in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its high purity and its ability to form a variety of derivatives. It is also an important compound in the study of chiral chemistry, as it is a chiral building block.
Scientific Research Applications
(S)-PVC is an important compound in the field of scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in the study of chiral chemistry, as it is a chiral building block. It has also been used in the synthesis of peptides, as well as in the synthesis of other compounds. Additionally, it has been used in the study of enzyme kinetics, as it can be used to study the mechanism of action of enzymes.
Mechanism of Action
The mechanism of action of (S)-PVC is not well understood. However, it is believed that the compound binds to the active site of an enzyme and modifies its activity. This is due to the fact that the compound contains a chiral center, which can interact with the active site of the enzyme. Additionally, the compound is believed to interact with other molecules in the vicinity of the enzyme, which can affect its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-PVC are not well understood. However, it is believed that the compound may have an effect on the activity of enzymes, as it can interact with the active site of the enzyme. Additionally, the compound may have an effect on the metabolism of other molecules, as it can interact with other molecules in the vicinity of the enzyme.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-PVC in lab experiments include its high purity and its ability to form a variety of derivatives. Additionally, the compound is easy to handle and store, and it is relatively inexpensive. The main limitation of using (S)-PVC in lab experiments is that the mechanism of action of the compound is not well understood, so it is difficult to predict the effects of the compound on enzymes and other molecules.
Future Directions
For research on (S)-PVC include further study of the compound’s mechanism of action, as well as the development of new derivatives of the compound. Additionally, further research could be done to determine the biochemical and physiological effects of the compound. Additionally, research could be done to determine the optimal conditions for the synthesis of the compound and its derivatives. Finally, research could be done to identify new applications for the compound, such as its use in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Synthesis Methods
The synthesis of (S)-PVC is usually done through a two-step process. In the first step, the starting material, N-phthalimido-valeric acid, is reacted with thionyl chloride to form the (S)-N-phthaloylvalyl chloride. In the second step, the (S)-N-phthaloylvalyl chloride is reacted with sodium hydroxide to form the (S)-PVC. The reaction is usually performed in an aqueous solution and the product is purified by recrystallization.
properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7(2)10(11(14)16)15-12(17)8-5-3-4-6-9(8)13(15)18/h3-7,10H,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWARQGSAYOFNE-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)

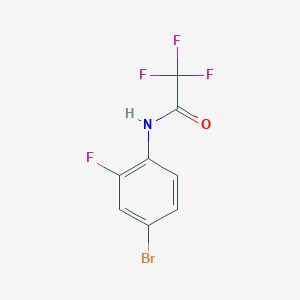
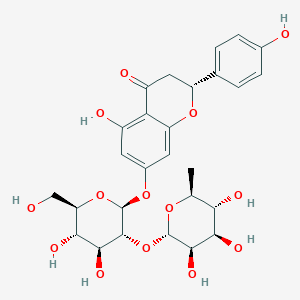
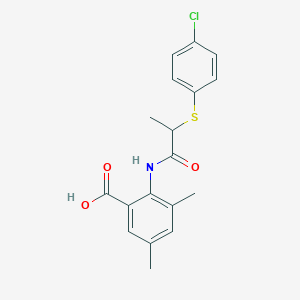
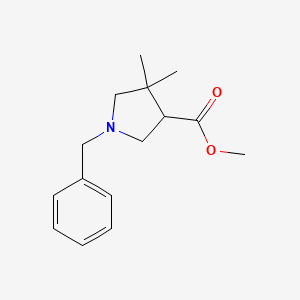
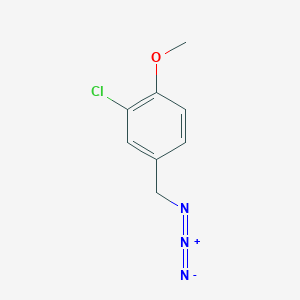
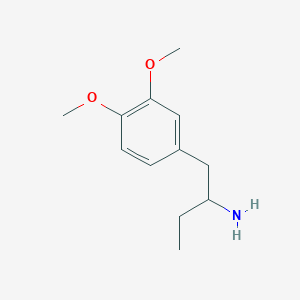

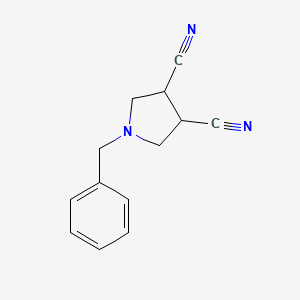
![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)
